molecular formula C8H10O3 B3109967 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester,(1R,2R,4R)-rel- CAS No. 17791-33-2

7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester,(1R,2R,4R)-rel-

Cat. No.: B3109967
CAS No.: 17791-33-2
M. Wt: 154.16 g/mol
InChI Key: OZONFNLDQRXRGI-LYFYHCNISA-N
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Description

7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, (1R,2R,4R)-rel- is a bicyclic compound with significant importance in organic chemistry. This compound is known for its unique structure, which includes an oxabicyclo framework. It is often used as an intermediate in the synthesis of various natural products and pharmaceuticals due to its reactivity and stability.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester typically involves a Diels-Alder reaction. One common method starts with a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromopropiolate . This reaction is followed by a ketal hydrolysis using hydrochloric acid, which is more efficient than other more elaborate methods .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of the Diels-Alder reaction and subsequent hydrolysis are scalable. The use of commercially available starting materials like 2-methylfuran and methyl-3-bromopropiolate makes the process feasible for larger-scale production .

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions vary. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of esters and other derivatives .

Scientific Research Applications

7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the oxygen bridge in 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester makes it unique. This feature imparts distinct reactivity and stability, making it valuable in synthetic organic chemistry .

Properties

IUPAC Name

methyl (1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h2-3,5-7H,4H2,1H3/t5-,6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZONFNLDQRXRGI-LYFYHCNISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2C=CC1O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@@H]2C=C[C@H]1O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester,(1R,2R,4R)-rel-
Reactant of Route 2
Reactant of Route 2
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester,(1R,2R,4R)-rel-
Reactant of Route 3
Reactant of Route 3
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester,(1R,2R,4R)-rel-
Reactant of Route 4
Reactant of Route 4
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester,(1R,2R,4R)-rel-
Reactant of Route 5
Reactant of Route 5
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester,(1R,2R,4R)-rel-
Reactant of Route 6
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester,(1R,2R,4R)-rel-

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